
1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea, also known as MMV390048, is a synthetic compound that has shown promising results in scientific research for its potential use as an antimalarial drug. MMV390048 was discovered in 2010 by the Medicines for Malaria Venture (MMV) as part of their efforts to develop new drugs to combat malaria.
Aplicaciones Científicas De Investigación
Neuropharmacology and Parkinson's Disease Research
One notable application is in the development of potential Positron Emission Tomography (PET) agents for imaging LRRK2 enzyme activity in Parkinson's disease. The synthesis of a related compound, HG-10-102-01, demonstrates its potential for tracing LRRK2 enzyme activity, which is crucial for understanding and potentially treating Parkinson's disease. This research highlights the compound's relevance in developing diagnostic tools for neurodegenerative disorders (Wang, Gao, Xu, & Zheng, 2017).
Cancer Research
In cancer research, derivatives of the compound have been explored for their therapeutic potential. For example, AKF-D52, a phenoxypyrimidine-urea derivative, has been studied for its antiproliferative effects on non-small cell lung cancer cells. This compound induces apoptosis through both caspase-dependent and caspase-independent pathways, highlighting its potential as a novel therapeutic agent for lung cancer treatment. The study also demonstrated AKF-D52's ability to suppress tumor growth in a xenograft mouse model, further underscoring its potential in cancer therapy (Gil, Lee, Farag, Hassan, Chung, Choi, Roh, & Lee, 2021).
Chemical Synthesis
The compound and its derivatives find applications in chemical synthesis, particularly in the development of novel inhibitors for enzymes and receptors. Research into flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas has unveiled their potential as acetylcholinesterase inhibitors. This class of compounds offers insights into optimizing pharmacophoric elements for enhancing inhibitory activities against specific enzymes, which is crucial for the development of drugs targeting neurological disorders (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Propiedades
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-9-14(24-2)3-4-15(12)21-17(23)20-13-10-18-16(19-11-13)22-5-7-25-8-6-22/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQGEBNINUVLOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

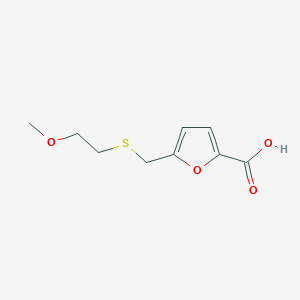
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2363552.png)
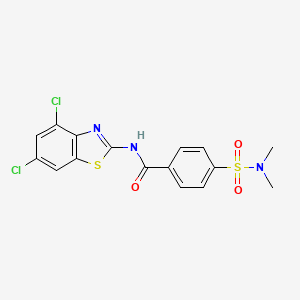

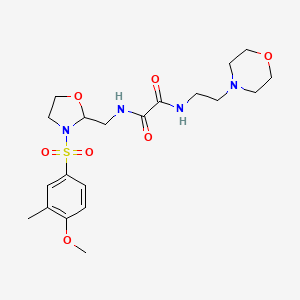

![4-[(2-chlorophenyl)methoxy]aniline Hydrochloride](/img/structure/B2363563.png)
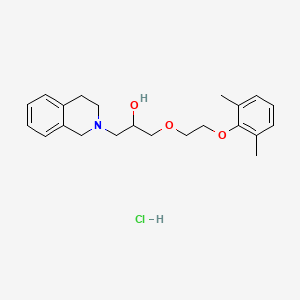
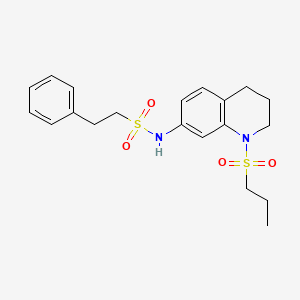
![N-(3,4-dimethylphenyl)-4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2363567.png)
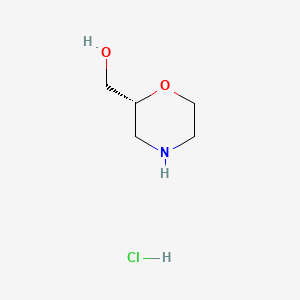
![N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2363570.png)
![3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2363573.png)
